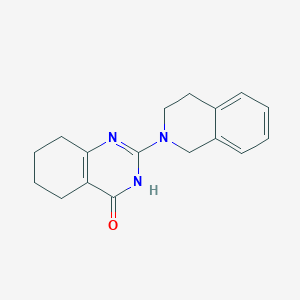

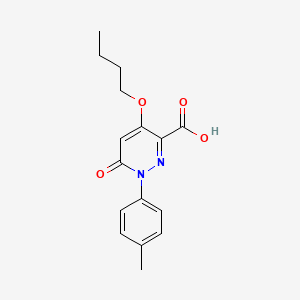

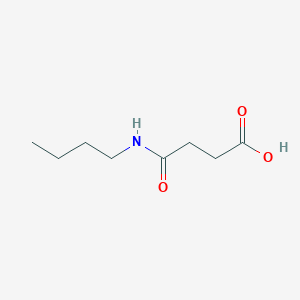

![molecular formula C13H17ClN2O2 B3032494 3,6-二氮杂双环[3.2.0]庚烷-3-甲酸苄酯盐酸盐 CAS No. 2007919-22-2](/img/structure/B3032494.png)

3,6-二氮杂双环[3.2.0]庚烷-3-甲酸苄酯盐酸盐

描述

Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride is not directly mentioned in the provided papers. However, the papers discuss closely related compounds and their synthesis, which can provide insights into the description of the compound . The papers describe the synthesis and potential applications of various 3,6-diazabicyclo[3.1.1]heptane and 3-azabicyclo[3.2.0]heptane derivatives, which are of interest in medicinal chemistry due to their conformationally restricted structures resembling piperidine and other nitrogen-containing heterocycles commonly found in bioactive molecules .

Synthesis Analysis

The synthesis of related compounds involves efficient multigram syntheses and innovative photochemical methods. For instance, a two-step synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one is described, which serves as a precursor for further derivatization . Another study presents a rapid two-step synthesis of substituted 3-azabicyclo[3.2.0]heptanes using common chemicals and intramolecular [2+2]-photochemical cyclization . Additionally, a one-step synthesis of functionalized 3-azabicyclo[3.2.0]heptanes via [2+2]-photochemical intermolecular cycloaddition is elaborated . These methods could potentially be adapted for the synthesis of Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride.

Molecular Structure Analysis

The molecular structure of related compounds features a bicyclic framework with a nitrogen atom incorporated into the ring system. This structural motif is significant as it imparts conformational rigidity and can influence the biological activity of the compounds. The presence of substituents on the bicyclic core, such as benzyl groups or carboxamides, can further modulate the properties of these molecules .

Chemical Reactions Analysis

The papers discuss the chemical reactivity of the bicyclic compounds, including their ability to undergo further functionalization. For example, the cyclobutane ring of the synthesized 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one can be selectively derivatized to yield novel piperidine derivatives . The photochemical synthesis methods also indicate that these compounds can participate in cycloaddition reactions, which are useful for constructing complex molecular architectures .

Physical and Chemical Properties Analysis

While the physical and chemical properties of Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride are not directly reported, the properties of similar compounds suggest that they are likely to be solid at room temperature and may exhibit good stability under physiological conditions. The presence of a carboxylate group and a benzyl moiety could affect the solubility and lipophilicity of the compound, which are important parameters in drug discovery . Docking studies and pharmacophore elucidation of related compounds highlight the importance of the cationic center, hydrogen-bond acceptor, and hydrophobic aliphatic features, which are likely to be relevant for the compound as well .

科学研究应用

合成和结构表征:

- Jianguo Ji 等人(2005 年)描述了一种高效合成强效选择性神经元烟碱受体 (NNR) 激动剂的方法,涉及苄基 (1S,5S)-3,6-二氮杂-双环[3.2.0]庚烷-3-氨基甲酸酯。该合成涉及分子内 [1,3]-偶极环加成、还原开环反应、手性拆分和分子内环化 (Jianguo Ji et al., 2005)。

- Carmela Napolitano 等人(2009 年)报道了 6-苯基-2,6-二氮杂双环[3.2.0]庚烷及其正交保护前体的首次合成,使两个氮原子的化学寻址能够单独和选择性地进行 (Carmela Napolitano et al., 2009)。

神经元烟碱乙酰胆碱受体 (nAChR) 的配体:

- J. Strachan 等人(2014 年)合成并表征了一系列衍生自 3,6-二氮杂双环[3.1.1]庚烷的化合物,它们同时靶向 α4β2 和 α6/α3β2β3 nAChR,显示出在几个体内动物模型中减少或预防 L-多巴诱导的运动障碍的潜力 (J. Strachan et al., 2014)。

- Jianguo Ji 等人(2007 年)对 3,6-二氮杂双环[3.2.0]庚烷作为新型 α4β2 烟碱乙酰胆碱受体选择性激动剂的合成和构效关系研究,发现了具有有趣的体外药理学特征的化合物 (Jianguo Ji et al., 2007)。

在药物设计中的潜力:

- Karen Mollet 等人(2012 年)对顺式-2-氧杂-6-氮杂双环[3.2.0]庚烷-7-酮及其转化为顺式-3-氨基四氢呋喃-2-羧酸盐的研究,强调了一种方便的替代方法,用于制备在药物设计中具有潜在意义的化合物 (Karen Mollet et al., 2012)。

属性

IUPAC Name |

benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2.ClH/c16-13(15-7-11-6-14-12(11)8-15)17-9-10-4-2-1-3-5-10;/h1-5,11-12,14H,6-9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKJOBPCYJHVLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC2N1)C(=O)OCC3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2007919-22-2 | |

| Record name | 3,6-Diazabicyclo[3.2.0]heptane-3-carboxylic acid, phenylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2007919-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

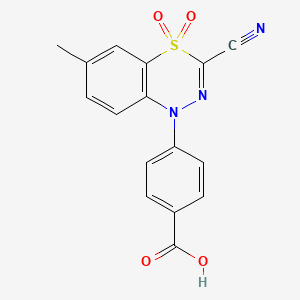

![5-[4-(4-Chlorophenoxy)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3032418.png)

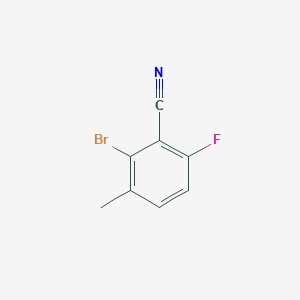

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(2-thienyl)-1,3,4-oxadiazole](/img/structure/B3032421.png)

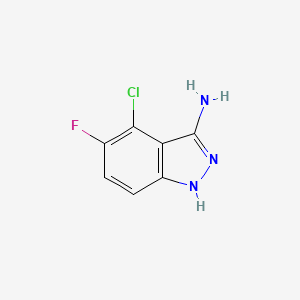

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole](/img/structure/B3032422.png)

![Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-](/img/structure/B3032430.png)

![6-(4-Chlorobenzyl)-5-methyl-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B3032433.png)